molecular formula C25H29NO3S B2857367 2-{[2-(2-Phenyl-2-adamantyl)acetyl]amino}ethyl 2-thiophenecarboxylate CAS No. 400078-88-8

2-{[2-(2-Phenyl-2-adamantyl)acetyl]amino}ethyl 2-thiophenecarboxylate

Cat. No. B2857367
CAS RN: 400078-88-8
M. Wt: 423.57
InChI Key: MQMLZZKIPVOGLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the adamantyl, phenyl, and thiophene carboxylate groups. The exact synthesis pathway would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the adamantyl and phenyl groups. These groups are known to have a significant impact on the three-dimensional structure of the molecules they are part of .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the adamantyl and phenyl groups. These groups can affect the reactivity of the molecule and influence the types of reactions it can undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the adamantyl, phenyl, and thiophenecarboxylate groups. For example, the adamantyl group could potentially increase the compound’s lipophilicity (fat solubility), which could affect its absorption and distribution if it’s used as a drug .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activity : Thiophene-containing compounds have been synthesized and evaluated for their antimicrobial activities. For example, new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives showed notable antibacterial and antifungal activities (Faty, Hussein, & Youssef, 2010).
  • Cholinesterase Inhibitory Activities : Adamantyl-based ester derivatives have been studied for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are clinically important for treatments of diseases like type 2 diabetes and have antiviral abilities (Kwong et al., 2017).

Chemical Synthesis and Characterization

  • Synthesis of Thiophene Derivatives : Research into thiophene derivatives has led to the development of compounds with anticancer, antibacterial, antiviral, and antioxidant activity. The synthesis and characterization of novel thiophene-containing compounds highlight their importance in medicinal chemistry (Mabkhot et al., 2017).
  • Gewald Reaction : The Gewald reaction, involving the synthesis of 2-aminothiophenes, represents a significant method for creating biologically active thiophene derivatives. This method has been used to synthesize ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives with potent antibacterial activity (Prasad et al., 2017).

Structural Analysis and Molecular Docking

  • Quantitative Assessment and QTAIM Analysis : Adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized, and their crystal structures analyzed. The study focused on noncovalent interactions and their implications for molecular stability and reactivity, offering insights into how similar adamantyl and thiophene compounds may interact at the molecular level (El-Emam et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, the adamantyl group could potentially improve the drug’s stability or alter its distribution in the body .

Future Directions

The study of adamantyl-containing compounds is a promising area of research, particularly in the field of pharmaceuticals . Further studies could explore the synthesis of similar compounds and investigate their potential uses.

properties

IUPAC Name

2-[[2-(2-phenyl-2-adamantyl)acetyl]amino]ethyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO3S/c27-23(26-8-9-29-24(28)22-7-4-10-30-22)16-25(19-5-2-1-3-6-19)20-12-17-11-18(14-20)15-21(25)13-17/h1-7,10,17-18,20-21H,8-9,11-16H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMLZZKIPVOGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CC(=O)NCCOC(=O)C4=CC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(2-Phenyl-2-adamantyl)acetyl]amino}ethyl 2-thiophenecarboxylate

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